molecular formula C8H7ClN2OS B6254989 4-chloro-6-methoxy-1,3-benzothiazol-2-amine CAS No. 51482-98-5

4-chloro-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B6254989
CAS No.: 51482-98-5
M. Wt: 214.67 g/mol
InChI Key: YJUOEUURDAGAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine and methoxy groups in the benzothiazole ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 4-chloro-2-aminobenzenethiol with methoxy-substituted aldehydes under specific conditions. One common method includes the use of sodium metabisulfite as a catalyst, which facilitates the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs multi-step synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are utilized to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazoles .

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and methoxy groups, which enhance its reactivity and biological activity.

Properties

CAS No.

51482-98-5

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

4-chloro-6-methoxy-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H7ClN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11)

InChI Key

YJUOEUURDAGAQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)N=C(S2)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.